(5E)-8-Hydroxy-5-hydroxyimino-7-methylpyrano(2,3-b)pyridin-4-one
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Overview
Description
(5E)-8-Hydroxy-5-hydroxyimino-7-methylpyrano(2,3-b)pyridin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. The compound features a pyrano[2,3-b]pyridine core, which is known for its biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-8-Hydroxy-5-hydroxyimino-7-methylpyrano(2,3-b)pyridin-4-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyridine derivative, the compound can be synthesized through a series of reactions involving hydroxylation and oximation steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5E)-8-Hydroxy-5-hydroxyimino-7-methylpyrano(2,3-b)pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxime group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and oxime positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
Major products formed from these reactions include various substituted pyrano[2,3-b]pyridine derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
(5E)-8-Hydroxy-5-hydroxyimino-7-methylpyrano(2,3-b)pyridin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties
Mechanism of Action
The mechanism of action of (5E)-8-Hydroxy-5-hydroxyimino-7-methylpyrano(2,3-b)pyridin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can trigger downstream signaling pathways that lead to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: Known for their biological activities, including anti-cancer and anti-inflammatory properties.
1H-Pyrrolo[2,3-b]pyridine derivatives: Potent inhibitors of fibroblast growth factor receptors, showing promise in cancer therapy.
Uniqueness
(5E)-8-Hydroxy-5-hydroxyimino-7-methylpyrano(2,3-b)pyridin-4-one stands out due to its unique combination of hydroxyl and oxime functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying complex biological processes .
Properties
CAS No. |
67150-38-3 |
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Molecular Formula |
C9H8N2O4 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
(5E)-8-hydroxy-5-hydroxyimino-7-methylpyrano[2,3-b]pyridin-4-one |
InChI |
InChI=1S/C9H8N2O4/c1-5-4-6(10-13)8-7(12)2-3-15-9(8)11(5)14/h2-4,13-14H,1H3/b10-6+ |
InChI Key |
YFJKNADDLCLFCQ-UXBLZVDNSA-N |
Isomeric SMILES |
CC1=C/C(=N\O)/C2=C(N1O)OC=CC2=O |
Canonical SMILES |
CC1=CC(=NO)C2=C(N1O)OC=CC2=O |
Origin of Product |
United States |
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